3-(4-Methoxyphenyl)propylazide
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Overview
Description
The description of a compound usually includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s common and IUPAC names.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product. The synthesis may involve several steps, each of which would be described in detail.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths, bond angles, and information about any functional groups present in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (like heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility in different solvents, and its acidity or basicity (pH). Other properties like its optical activity, conductivity, and reactivity may also be analyzed.Safety And Hazards
This involves studying any risks associated with the compound, like its toxicity, flammability, or reactivity with other substances. It also includes looking at how to safely handle and dispose of the compound.
Future Directions
This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve testing it in clinical trials. If the compound has interesting chemical properties, future research could involve studying these properties in more detail or finding new applications for the compound.
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properties
CAS RN |
583825-29-0 |
---|---|
Product Name |
3-(4-Methoxyphenyl)propylazide |
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(3-azidopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13N3O/c1-14-10-6-4-9(5-7-10)3-2-8-12-13-11/h4-7H,2-3,8H2,1H3 |
InChI Key |
UDIBAKKSJQBIEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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